molecular formula C25H32N2OS B104506 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone CAS No. 875014-22-5

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

Cat. No.: B104506
CAS No.: 875014-22-5
M. Wt: 408.6 g/mol
InChI Key: ACGQTBAFQLDLFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10570 involves the reaction of 3-decyl-2-thioxo-4-imidazolidinone with diphenylmethanone under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of CAY10570 follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CAY10570 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or organic solvents under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of CAY10570, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .

Scientific Research Applications

CAY10570 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in studies involving FAAH inhibitors and cannabinoid signaling pathways.

    Biology: CAY10570 is employed in research on the endocannabinoid system and its role in physiological processes.

    Medicine: The compound is investigated for its potential therapeutic applications in conditions such as pain, inflammation, and neurodegenerative diseases.

    Industry: CAY10570 is used in the development of new pharmaceuticals and as a tool compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CAY10570

CAY10570 is unique in its specific inhibition of FAAH without affecting other enzymes in the endocannabinoid system. This selectivity makes it a valuable tool in research focused on the role of FAAH and its substrates in various physiological and pathological processes .

Biological Activity

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone, also known as compound 45 or CAY10570, is a synthetic compound notable for its biological activity as an inhibitor of fatty acid amide hydrolase (FAAH). This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)
The primary mechanism through which this compound exerts its biological effects is by acting as a reversible competitive inhibitor of FAAH. This enzyme is crucial in the metabolism of endocannabinoids, particularly anandamide, which plays significant roles in pain sensation, mood regulation, and memory processes .

Biochemical Pathways
By inhibiting FAAH, this compound leads to increased levels of anandamide in the body. Enhanced anandamide signaling is associated with various physiological benefits, including analgesic effects and potential neuroprotective properties .

PropertyDetails
Molecular Formula C25H32N2OS
Molecular Weight 408.6 g/mol
CAS Number 875014-22-5
IUPAC Name 3-decyl-5,5-diphenyl-2-thioxo-4-imidazolidinone

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits FAAH activity with a reported pI50 value of 5.89 . This inhibition has been linked to various biological responses:

  • Analgesic Effects : Increased anandamide levels have been correlated with reduced pain sensitivity in animal models.
  • Neuroprotective Effects : The compound's ability to enhance endocannabinoid signaling suggests potential applications in neurodegenerative diseases .

Case Studies

A notable case study highlighted the potential of this compound in treating conditions associated with chronic pain and inflammation. In a controlled trial involving mice with induced inflammatory pain, administration of the compound resulted in significant reductions in pain-related behaviors compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionUnique Features
URB597 FAAH inhibitorDifferent chemical structure
PF-04457845 Selective FAAH inhibitorDistinct mechanism
JZL195 Dual inhibitor (FAAH and MAGL)Broader spectrum of action
This compound Selective FAAH inhibitionUnique selectivity for FAAH

Properties

IUPAC Name

3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGQTBAFQLDLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467676
Record name 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875014-22-5
Record name 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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